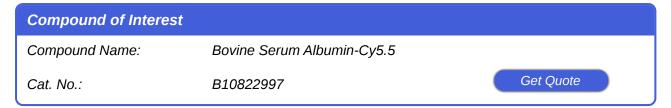




Application Notes: Protocol for Labeling Cells with BSA-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025



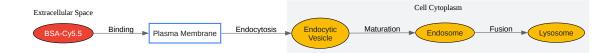
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the fluorescent labeling of cells using Bovine Serum Albumin (BSA) conjugated with Cyanine 5.5 (Cy5.5). BSA-Cy5.5 is a near-infrared fluorescent probe with excitation and emission maxima at approximately 675 nm and 694 nm, respectively.[1][2] This conjugate is primarily internalized by cells through endocytosis, making it an excellent tool for tracing cellular uptake, vesicle trafficking, and for in vitro and in vivo imaging applications.[2][3][4] The protocol details the necessary reagents, step-by-step instructions for cell preparation, labeling, and washing, as well as parameters for analysis by flow cytometry and fluorescence microscopy.

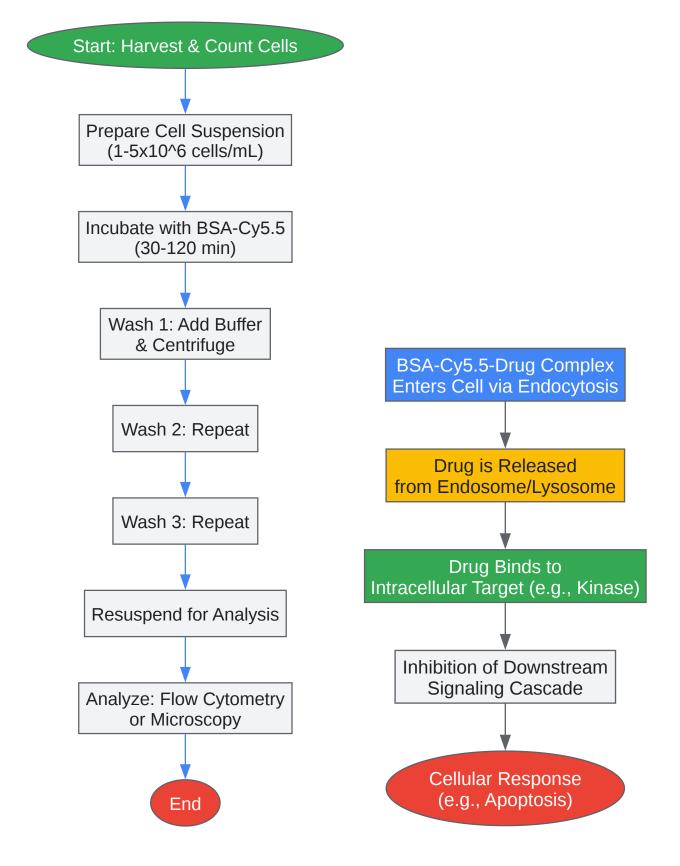
Principle of the Method

The labeling of cells with BSA-Cy5.5 relies on the natural physiological process of endocytosis, where cells internalize extracellular materials.[5] BSA, a protein readily taken up by many cell types, acts as a carrier for the Cy5.5 fluorophore.[6] Once introduced to the cell culture medium, the BSA-Cy5.5 conjugate binds to the cell surface and is subsequently internalized in membrane-bound vesicles.[7] These vesicles then traffic through the endosomal-lysosomal pathway. The intense and stable near-infrared fluorescence of Cy5.5 allows for the visualization and quantification of this uptake process, making it a valuable tool for studying endocytosis rates and for cell tracking.[2]









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